Cas no 436091-66-6 (2-4-(2H-1,2,3,4-tetrazol-5-yl)phenoxyacetic acid)
436091-66-6 structure
Product Name:2-4-(2H-1,2,3,4-tetrazol-5-yl)phenoxyacetic acid
CAS-Nr.:436091-66-6
MF:C9H8N4O3
MW:220.184821128845
MDL:MFCD03700264
CID:3147056
PubChem ID:822287
Update Time:2025-04-21
2-4-(2H-1,2,3,4-tetrazol-5-yl)phenoxyacetic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- [4-(1H-Tetrazol-5-yl)-phenoxy]-acetic acid
- 2-4-(2H-1,2,3,4-tetrazol-5-yl)phenoxyacetic acid
- SCHEMBL3524146
- EN300-309051
- CS-0245678
- BAS 03576774
- Oprea1_305114
- 2-(4-(2H-1,2,3,4-tetrazol-5-yl)phenoxy)acetic acid
- 859-571-7
- AP-970/41072257
- STL508352
- 436091-66-6
- 2-(4-(1H-1,2,3,4-tetraazol-5-yl)phenoxy)acetic acid
- 2-[4-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENOXY]ACETIC ACID
- SR-01000318213
- AKOS000297015
- 2-[4-(2H-tetrazol-5-yl)phenoxy]acetic acid
- [4-(1H-tetraazol-5-yl)phenoxy]acetic acid
- SR-01000318213-1
- Z1000491
- 2-[4-(2H-1,2,3,4-tetrazol-5-yl)phenoxy]acetic acid
- AKOS000112624
- [4-(1H-tetrazol-5-yl)phenoxy]acetic acid
- Oprea1_408554
-
- MDL: MFCD03700264
- Inchi: 1S/C9H8N4O3/c14-8(15)5-16-7-3-1-6(2-4-7)9-10-12-13-11-9/h1-4H,5H2,(H,14,15)(H,10,11,12,13)
- InChI-Schlüssel: XUUQYDIKEDGMQC-UHFFFAOYSA-N
- Lächelt: O(CC(=O)O)C1C=CC(C2N=NNN=2)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 220.05964013Da
- Monoisotopenmasse: 220.05964013Da
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 16
- Anzahl drehbarer Bindungen: 4
- Komplexität: 243
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topologische Polaroberfläche: 101Ų
2-4-(2H-1,2,3,4-tetrazol-5-yl)phenoxyacetic acid Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-309051-1g |
2-[4-(2H-1,2,3,4-tetrazol-5-yl)phenoxy]acetic acid |
436091-66-6 | 95% | 1g |
$842.0 | 2023-09-05 | |
| Enamine | EN300-309051-5g |
2-[4-(2H-1,2,3,4-tetrazol-5-yl)phenoxy]acetic acid |
436091-66-6 | 95% | 5g |
$2443.0 | 2023-09-05 | |
| Enamine | EN300-309051-10g |
2-[4-(2H-1,2,3,4-tetrazol-5-yl)phenoxy]acetic acid |
436091-66-6 | 95% | 10g |
$3622.0 | 2023-09-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316348-50mg |
2-[4-(2h-1,2,3,4-tetrazol-5-yl)phenoxy]acetic acid |
436091-66-6 | 98% | 50mg |
¥4586 | 2023-02-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316348-100mg |
2-[4-(2h-1,2,3,4-tetrazol-5-yl)phenoxy]acetic acid |
436091-66-6 | 98% | 100mg |
¥7905 | 2023-02-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316348-250mg |
2-[4-(2h-1,2,3,4-tetrazol-5-yl)phenoxy]acetic acid |
436091-66-6 | 98% | 250mg |
¥9028 | 2023-02-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316348-500mg |
2-[4-(2h-1,2,3,4-tetrazol-5-yl)phenoxy]acetic acid |
436091-66-6 | 98% | 500mg |
¥14169 | 2023-02-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316348-1g |
2-[4-(2h-1,2,3,4-tetrazol-5-yl)phenoxy]acetic acid |
436091-66-6 | 98% | 1g |
¥19702 | 2023-02-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316348-2.5g |
2-[4-(2h-1,2,3,4-tetrazol-5-yl)phenoxy]acetic acid |
436091-66-6 | 98% | 2.5g |
¥38610 | 2023-02-26 | |
| Enamine | EN300-309051-0.05g |
2-[4-(2H-1,2,3,4-tetrazol-5-yl)phenoxy]acetic acid |
436091-66-6 | 95% | 0.05g |
$197.0 | 2023-09-05 |
2-4-(2H-1,2,3,4-tetrazol-5-yl)phenoxyacetic acid Verwandte Literatur
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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